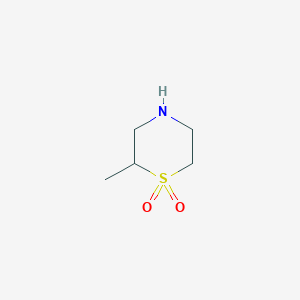

2-Methylthiomorpholine 1,1-dioxide

Description

Significance of Sulfur-Containing Heterocycles in Synthetic Chemistry

Sulfur-containing heterocycles are a critical class of organic compounds that have been a central focus of research for decades. bookpi.orgstrategian.com Their prevalence is notable in medicinal chemistry, where they form the core structure of numerous FDA-approved drugs. strategian.comresearchgate.net The inclusion of a sulfur atom in a heterocyclic ring can impart unique physicochemical properties to a molecule, influencing its reactivity, conformation, and biological activity. tandfonline.com These compounds are integral to the development of therapeutic agents with a wide range of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. bookpi.orgstrategian.comnih.gov The versatility of sulfur's oxidation states further enhances the chemical diversity and utility of these scaffolds in drug design and discovery. tandfonline.com

The Thiomorpholine (B91149) 1,1-Dioxide Moiety: Structural Features and Chemical Versatility

The thiomorpholine 1,1-dioxide moiety is a six-membered saturated ring containing a nitrogen atom and a sulfur atom, with the latter being in its highest oxidation state (a sulfone). This structural feature imparts considerable polarity and stability to the ring. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of adjacent atoms. The nitrogen atom, on the other hand, provides a site for functionalization. This combination of features makes the thiomorpholine 1,1-dioxide scaffold a versatile building block in organic synthesis. jchemrev.comjchemrev.com It is utilized in the preparation of various biologically active compounds, including antibacterial agents and kinase inhibitors. chemicalbook.com

For 2-Methylthiomorpholine (B3383184) 1,1-dioxide specifically, the introduction of a methyl group at the 2-position adds a chiral center to the molecule, opening possibilities for stereoselective synthesis and applications. The methyl group can also influence the conformation of the ring and its interaction with biological targets.

Overview of Academic Research Trajectories for Novel Organic Compounds

Current research in organic synthesis is driven by several key trends. There is a strong emphasis on the development of sustainable and "green" chemistry, which focuses on environmentally friendly methods, the use of renewable resources, and waste reduction. multiresearchjournal.comresearchgate.net Another significant trend is the integration of computational methods, including artificial intelligence and machine learning, to design and optimize synthetic pathways and predict molecular properties. multiresearchjournal.comnso-journal.org Furthermore, there is a continuous drive to create novel molecules with enhanced efficacy and fewer side effects for medicinal applications, as well as new materials for technological advancements. researchgate.netacs.orgneuroquantology.com The exploration of underutilized molecular scaffolds, such as derivatives of thiomorpholine 1,1-dioxide, aligns with the broader goal of expanding the chemical space available for creating innovative compounds. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXESUMISQDGBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284649 | |

| Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148761-51-7 | |

| Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148761-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthiomorpholine 1,1 Dioxide and Its Derivatives

Classical and Contemporary Approaches to Thiomorpholine (B91149) Ring Formation

The construction of the thiomorpholine ring is a foundational step in the synthesis of 2-Methylthiomorpholine (B3383184) 1,1-dioxide. Over the years, various methods have been developed, ranging from classical cyclization reactions to more modern, efficient protocols.

Cyclization Strategies for Sulfur-Containing Rings

The formation of the thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur, can be achieved through several cyclization strategies. organic-chemistry.orgjchemrev.com These methods typically involve the reaction of a bifunctional precursor containing both a nucleophilic amine and a nucleophilic thiol or their synthetic equivalents.

One classical approach involves the reaction of diethanolamine (B148213) with a sulfating agent to form an amino-mustard species, which then undergoes cyclization with sodium sulfide (B99878). nih.govacs.org Another established route starts from ethyl mercaptoacetate (B1236969) and aziridine (B145994) to form thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.govacs.org

More contemporary methods focus on improving efficiency and atom economy. A notable example is the telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride in a continuous flow system. nih.govacs.orgnih.gov This method utilizes a photocatalyst, such as 9-fluorenone (B1672902), and proceeds via a half-mustard intermediate that cyclizes upon treatment with a base. nih.govacs.orgnih.gov This approach offers high yields and is amenable to scale-up. nih.gov

Another modern strategy involves the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org This reaction provides a direct route to thiomorpholines and other related heterocycles in good yields. organic-chemistry.org

| Starting Materials | Reagents and Conditions | Product | Reference |

| Diethanolamine | 1. Sulfating agent 2. Sodium sulfide | Thiomorpholine | nih.govacs.org |

| Ethyl mercaptoacetate, Aziridine | LiAlH₄ | Thiomorpholine | nih.govacs.org |

| Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone (photocatalyst), Base | Thiomorpholine | nih.govacs.orgnih.gov |

| Nitrogen-tethered alkenes | Boron trifluoride etherate | Thiomorpholine | organic-chemistry.org |

Oxidation Protocols for Sulfide to Sulfone Transformation

Once the thiomorpholine ring is formed, the next critical step in the synthesis of 2-Methylthiomorpholine 1,1-dioxide is the oxidation of the sulfide to a sulfone. This transformation significantly alters the electronic and physical properties of the molecule.

A variety of oxidizing agents can be employed for this purpose. Common and effective reagents include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and N-methylmorpholine-N-oxide (NMO). nbinno.comgoogle.comorganic-chemistry.org The choice of oxidant and reaction conditions can be crucial to achieve high yields and avoid over-oxidation or side reactions.

For instance, a patented method describes the oxidation of an N-protected thiomorpholine using potassium permanganate, which is added in batches to control the exothermic reaction and ensure safety and efficiency. google.com Following the oxidation, the protecting group is removed under acidic conditions to yield the thiomorpholine-1,1-dioxide hydrochloride. google.com

N-Methylmorpholine-N-oxide (NMO) is another widely used oxidant, often in combination with a transition metal catalyst like tetrapropylammonium (B79313) perruthenate (TPAP). organic-chemistry.org This system is known for its mildness and selectivity in oxidizing alcohols, but NMO itself is a potent oxidant for sulfur atoms. organic-chemistry.org The oxidation of thiomorpholine to its corresponding sulfoxide (B87167) has also been observed in biological systems, mediated by cytochrome P450 enzymes. nih.gov

| Substrate | Oxidizing Agent | Product | Reference |

| Thiomorpholine | Hydrogen peroxide | Thiomorpholine-1,1-dioxide | nbinno.com |

| N-protected thiomorpholine | Potassium permanganate | N-protected thiomorpholine-1,1-dioxide | google.com |

| Thiomorpholine | N-Methylmorpholine-N-oxide (NMO) | Thiomorpholine-1,1-dioxide | organic-chemistry.org |

| Thiomorpholine | Cytochrome P450 | Thiomorpholine sulfoxide | nih.gov |

Stereoselective Synthesis of this compound

The introduction of a methyl group at the 2-position of the thiomorpholine ring introduces a chiral center. The stereoselective synthesis of this compound is therefore a significant challenge, requiring methods that can control the three-dimensional arrangement of atoms.

Chiral Auxiliaries and Ligand-Mediated Asymmetric Synthesis

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a subsequent stereoselective reaction. While specific examples for the synthesis of this compound are not abundant in the readily available literature, the principle can be applied. For instance, a chiral amine could be used to form an enamine with a suitable precursor, followed by diastereoselective alkylation and subsequent removal of the auxiliary. uoa.gr

Ligand-mediated asymmetric synthesis offers another powerful approach. Chiral ligands can coordinate to a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other. Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org A similar strategy could potentially be adapted for the synthesis of chiral thiomorpholines.

Diastereoselective and Enantioselective Routes to Substituted Thiomorpholines

Diastereoselective and enantioselective reactions are at the forefront of modern organic synthesis, allowing for the precise construction of stereochemically complex molecules.

Diastereoselective approaches often rely on the use of a chiral substrate or reagent to influence the stereochemical outcome of a reaction. For example, 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides have been used to synthesize densely substituted pyrrolidines with high diastereoselectivity. nih.govchemistryviews.org This type of strategy, which can create multiple stereocenters in a single step, could be conceptually extended to the synthesis of substituted thiomorpholines.

Enantioselective catalysis provides a more atom-economical approach to chiral molecules. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been successfully employed for the enantioselective α-alkylation of malonates, producing chiral building blocks with a quaternary carbon center in high yields and enantioselectivities. nih.gov This method could be envisioned for the asymmetric synthesis of precursors to 2-methylthiomorpholine.

| Method | Key Feature | Potential Application | Reference |

| Chiral Auxiliaries | Temporary chiral group to direct alkylation | Synthesis of enantiopure 2-methylthiomorpholine precursors | uoa.gr |

| Asymmetric Hydrogenation | Chiral bisphosphine-rhodium catalyst | Enantioselective synthesis of 2-methylthiomorpholine from an unsaturated precursor | rsc.org |

| 1,3-Dipolar Cycloaddition | Diastereoselective formation of multiple stereocenters | Synthesis of highly substituted thiomorpholines | nih.govchemistryviews.org |

| Phase-Transfer Catalysis | Enantioselective alkylation using a chiral catalyst | Asymmetric synthesis of precursors to 2-methylthiomorpholine | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of safer reagents, more efficient reactions, and environmentally benign solvents.

A prime example of a green chemistry approach is the use of continuous flow technology. nih.govacs.orgnih.gov As mentioned earlier, the synthesis of thiomorpholine via a photochemical thiol-ene reaction in a flow reactor is a significant improvement over traditional batch processes. nih.govacs.orgnih.gov Flow chemistry offers better control over reaction parameters, improved safety, and often higher yields and purity. nih.gov

The use of dimethyl carbonate (DMC) as a "green" methylating agent is another relevant strategy. asianpubs.org DMC is a non-toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate. asianpubs.org While the direct methylation of thiomorpholine with DMC to form N-methylthiomorpholine has not been explicitly reported for this specific compound, the N-methylation of morpholine (B109124) with DMC is a well-established green process. asianpubs.org

Furthermore, the development of catalytic reactions, such as the asymmetric hydrogenation and phase-transfer catalysis methods discussed previously, aligns with the principles of green chemistry by reducing the amount of chiral material required. rsc.orgnih.gov Mechanochemical synthesis, which involves reactions conducted in the absence of a solvent by grinding or milling, is another emerging green technique that has been applied to the synthesis of related sulfur-containing heterocycles. rsc.org

Catalytic Methods for Ring Formation and Functionalization

Catalytic approaches offer elegant and efficient pathways to the thiomorpholine 1,1-dioxide core, often minimizing waste and improving reaction conditions. Various catalytic systems have been developed for both the initial ring formation and subsequent functionalization.

One prominent method involves the one-pot, reduction-triggered double aza-Michael type 1,4-addition of nitroarenes to divinyl sulfones. researchgate.net This reaction, catalyzed by indium in the presence of acetic acid, provides a direct route to N-aryl-1,4-thiomorpholine 1,1-dioxides. researchgate.net A similar double Michael addition of anilines to vinyl sulfone can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or protic acids like phosphoric acid (H₃PO₄) to yield substituted phenylthiomorpholine dioxides. researchgate.net

Continuous flow technology has also been applied to the synthesis of the parent thiomorpholine scaffold, which can then be oxidized and functionalized. A telescoped photochemical thiol-ene reaction between cysteamine and vinyl chloride, using 9-fluorenone as a photocatalyst, generates a key intermediate that cyclizes to form thiomorpholine. nih.govacs.orgnih.gov This method is notable for its efficiency and use of low-cost starting materials. nih.govacs.orgnih.gov

Functionalization of the pre-formed ring can also be achieved catalytically. For instance, copper(I)-catalyzed cross-dehydrogenative coupling (CDC) reactions have been employed for the C–N bond formation at the carbon alpha to the ring nitrogen in related morpholinone systems, a strategy that holds potential for thiomorpholine 1,1-dioxides. mdpi.com

Table 1: Catalytic Methods for Thiomorpholine 1,1-Dioxide Ring Formation

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Indium/Acetic Acid | Nitroarenes, Divinyl Sulfone | N-Aryl-1,4-thiomorpholine 1,1-dioxides | researchgate.net |

| AlCl₃ or H₃PO₄ | Anilines, Vinyl Sulfone | N-Phenylthiomorpholine 1,1-dioxides | researchgate.net |

| 9-Fluorenone (photocatalyst) | Cysteamine, Vinyl Chloride | Thiomorpholine (precursor to dioxide) | nih.govacs.org |

Solvent-Free and Energy-Efficient Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and energy-efficient synthetic protocols. These methods reduce environmental impact and can often lead to improved reaction rates and simpler purification procedures.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful tool for solvent-free synthesis. For example, the synthesis of related sulfur-nitrogen heterocycles, such as 1,2,6-thiadiazine 1-oxides and 1,3-thiazolines, has been successfully achieved under solvent-free mechanochemical conditions. researchgate.netrsc.org These reactions often proceed rapidly at room temperature, sometimes with catalytic potassium carbonate, offering a highly efficient and clean alternative to traditional solution-phase synthesis. researchgate.net

The use of alternative energy sources is another key strategy. Infrared irradiation has been utilized for the solvent-free Mannich reaction to produce methylthiophenylmorpholinyl phenols, demonstrating the potential of this energy-efficient technique for synthesizing complex thiomorpholine derivatives. arkat-usa.org

Furthermore, the continuous flow synthesis mentioned previously is inherently more energy-efficient than batch processes. nih.govacs.orgnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, leading to reduced energy consumption and safer reaction conditions. nih.gov

Synthesis of Advanced this compound Scaffolds for Chemical Exploration

Building upon the core this compound structure, the synthesis of more complex scaffolds is essential for applications in drug discovery and materials science. This involves the development of methods for substitution at the nitrogen atom and further functionalization of the heterocyclic ring.

Development of N-Substituted this compound Derivatives

The nitrogen atom of the thiomorpholine ring is a common site for introducing structural diversity. A variety of substituents can be installed on the nitrogen to modulate the physicochemical properties of the molecule.

N-Arylation can be accomplished through several methods. The one-pot cyclization of nitroarenes with divinyl sulfone directly yields N-aryl thiomorpholine 1,1-dioxides. researchgate.net Alternatively, a pre-formed thiomorpholine ring can undergo nucleophilic aromatic substitution with activated aryl halides, such as 4-fluoronitrobenzene, to produce N-aryl derivatives like 4-(4-nitrophenyl)thiomorpholine. mdpi.com

N-Alkylation provides another avenue for derivatization. While studies on thiomorpholine are specific, methods for the N-methylation of the analogous morpholine ring are well-established and applicable. The use of dimethyl carbonate as a green methylating agent, for instance, offers an environmentally benign route to N-methylated products. asianpubs.org The classical approach using alkyl halides in the presence of a base is also widely employed.

Table 2: Selected Methods for N-Substitution of the Thiomorpholine Ring

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Arylation (One-pot) | Nitroarene, Divinyl Sulfone | N-Aryl-thiomorpholine 1,1-dioxide | researchgate.net |

| N-Arylation (Substitution) | Thiomorpholine, 4-Fluoronitrobenzene | 4-(4-Nitrophenyl)thiomorpholine | mdpi.com |

| N-Methylation | Morpholine, Dimethyl Carbonate | N-Methylmorpholine | asianpubs.org |

Strategies for Further Functionalization of the Thiomorpholine Ring

Beyond N-substitution, the carbon framework of the thiomorpholine 1,1-dioxide ring offers opportunities for further functionalization to create diverse molecular architectures. The presence of the sulfone group activates the adjacent C-H bonds, making the α-carbons (positions 3 and 5) potential sites for modification.

One reported strategy for creating dialkyl-substituted thiomorpholine-1,1-dioxides involves the nitrosation of the corresponding thiomorpholines, followed by reduction and hydrolysis. researchgate.net Additionally, intramolecular cyclization of appropriately substituted acyclic precursors can be used to construct rings with pre-installed functional groups. researchgate.net For instance, the cyclization of 2-methoxycarbonylaminoalkyl-2'-chloroethyl sulfones yields substituted N-methoxycarbonyl thiomorpholine dioxides. researchgate.net

While direct functionalization of the 2-position on a pre-formed thiomorpholine ring is challenging, enantioselective syntheses have been developed to access chiral, 2-substituted thiomorpholines, which can then be oxidized to the corresponding 1,1-dioxides. researchgate.net These methods often rely on the cyclization of chiral starting materials. The reactivity of the sulfone group as a Michael acceptor in related thiophene (B33073) 1,1-dioxides suggests that the thiomorpholine 1,1-dioxide ring could participate in conjugate addition reactions, providing a pathway to C-functionalized derivatives. utexas.edu

Chemical Transformations and Reactivity of 2 Methylthiomorpholine 1,1 Dioxide

Reactivity at the Sulfone Moiety (S=O bonds)

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a dominant feature in the chemical personality of 2-Methylthiomorpholine (B3383184) 1,1-dioxide. This group is a strong hydrogen-bond acceptor and significantly influences the electronic environment of the entire molecule. iomcworld.comresearchgate.net Its reactivity is central to many synthetic transformations involving cyclic sulfones.

Reduction Chemistry of Cyclic Sulfones

The reduction of the sulfone group in cyclic systems is a well-established transformation in organic synthesis. While specific studies on 2-Methylthiomorpholine 1,1-dioxide are not extensively detailed in the literature, the general principles of cyclic sulfone chemistry are applicable. A primary reaction is the cheletropic extrusion of sulfur dioxide (SO₂), often thermally or photochemically induced, to form new carbon-carbon bonds. Substituted 3-sulfolenes (five-membered cyclic sulfones), for instance, are widely used as precursors for conjugated dienes through SO₂ extrusion. ucsb.edu

Another significant reaction is the Ramberg-Bäcklund reaction, which transforms α-halo sulfones into alkenes upon treatment with a base. For cyclic sulfones, this can serve as a method for creating cyclic olefins, representing a reductive transformation of the sulfone functionality. ucsb.edu The application of these methods to this compound would likely require initial functionalization, such as halogenation at a carbon adjacent to the sulfone, to facilitate the rearrangement.

Investigations into Sulfone-Mediated Rearrangements

Sulfone groups are known to mediate various molecular rearrangements, which are valuable in complex molecule synthesis. The most prominent of these is the aforementioned Ramberg-Bäcklund reaction. ucsb.edu This process involves the formation of an intermediate episulfone, which then spontaneously loses sulfur dioxide to yield an alkene.

Carbocation rearrangements can also be influenced by the presence of a sulfone group. Should a carbocation form on the thiomorpholine (B91149) ring, the strong electron-withdrawing nature of the sulfone would destabilize an adjacent positive charge. However, rearrangements that move a carbocation to a more stable position, potentially leading to ring contraction or expansion, are a possibility in related cyclic systems. masterorganicchemistry.comyoutube.com For example, the formation of a carbocation intermediate could trigger an alkyl shift, leading to a more stable tertiary carbocation or the expansion of a strained ring system. masterorganicchemistry.com

Reactivity of the Thiomorpholine Ring System

The thiomorpholine ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. jchemrev.com In this compound, the oxidation of the sulfur to a sulfone and the presence of a methyl group at the 2-position create distinct reactive sites.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the thiomorpholine ring in this compound is governed by the properties of the nitrogen atom and the carbon atoms influenced by the adjacent sulfone and methyl groups.

Electrophilic Reactions: The nitrogen atom of the thiomorpholine ring behaves as a nucleophile and a base. It can readily react with a variety of electrophiles, such as alkyl halides and acyl chlorides, in N-alkylation and N-acylation reactions, respectively. This is a common strategy for derivatizing morpholine (B109124) and thiomorpholine scaffolds. researchgate.net

Nucleophilic Reactions: Nucleophilic substitution reactions typically occur at carbon atoms. organic-chemistry.org In this molecule, the carbons adjacent to the electron-withdrawing sulfone group (C-3 and C-5) are susceptible to deprotonation by a strong base, creating a carbanion. This anion can then act as a nucleophile, attacking various electrophiles. researchgate.net The reaction proceeds via a bimolecular (SN2) or unimolecular (SN1) mechanism depending on the substrate, nucleophile, and reaction conditions. organic-chemistry.orglibretexts.orglibretexts.org

| Reaction Type | Reactive Site | Reagent Class | Potential Product |

|---|---|---|---|

| Electrophilic Substitution (on Nitrogen) | N-4 | Alkyl Halides (e.g., CH₃I) | N-alkylated quaternary ammonium (B1175870) salt |

| Electrophilic Substitution (on Nitrogen) | N-4 | Acyl Chlorides (e.g., CH₃COCl) | N-acylated derivative |

| Nucleophilic Substitution (via carbanion) | C-3 or C-5 | Strong Base (e.g., n-BuLi) then Electrophile (e.g., R-X) | C-alkylated derivative |

Ring-Opening and Ring-Expansion Reactions

The stability of the six-membered thiomorpholine 1,1-dioxide ring is generally high, but under specific conditions, it can undergo ring-opening or expansion reactions.

Ring-Opening: Ring-opening reactions could potentially be initiated by targeting the C-S or C-N bonds. For instance, treatment with strong reducing agents might cleave the C-S bonds. In related heterocyclic systems like thiazolines, ring-opening has been achieved by reaction with electrophiles such as alkyl halides or arynes. nih.gov A similar strategy applied to this compound could lead to linear amino sulfones.

Ring-Expansion: Ring-expansion reactions are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. youtube.com A common pathway involves the generation of a carbocation on a substituent adjacent to the ring. For this compound, if a leaving group were present on the C-2 methyl group, its departure would form a primary carbocation. A subsequent rearrangement involving migration of a C-C bond from the ring could expand the six-membered ring to a seven-membered one, creating a more stable secondary or tertiary carbocation within the newly formed ring. masterorganicchemistry.comyoutube.com

Derivatization Strategies for Chemical Analysis and Synthetic Applications

Derivatization of this compound is a key strategy for modifying its physicochemical properties for analytical purposes or for using it as a scaffold in further synthetic endeavors. The presence of the secondary amine and the activated carbons alpha to the sulfone offers multiple handles for chemical modification.

The nitrogen atom is the most common site for derivatization. Acylation or sulfonylation can be used to introduce a wide variety of functional groups, altering polarity for chromatographic separation or adding specific functionalities for biological assays. A patented method for the synthesis of thiomorpholine-1,1-dioxide involves the use of a protecting group on the nitrogen atom during the oxidation of the sulfide (B99878) to the sulfone, which is a form of derivatization to facilitate a specific chemical transformation. google.com Furthermore, sulfone derivatives of various heterocyclic compounds are often synthesized to explore their potential as lead compounds in drug discovery. nih.gov

| Derivatization Strategy | Reagent | Purpose |

|---|---|---|

| N-Acylation | Acetyl chloride, Acetic anhydride | Introduce an amide functional group, modify polarity. |

| N-Alkylation | Methyl iodide, Benzyl bromide | Introduce alkyl groups, prepare quaternary salts. |

| N-Arylation | Activated aryl halides (e.g., 2,4-dinitrofluorobenzene) | Introduce an aromatic ring for analytical detection (e.g., UV-Vis). |

| C-Alkylation | Strong base (e.g., LDA) followed by an alkyl halide | Functionalize the carbon skeleton for synthetic applications. |

Based on a thorough review of the available scientific literature, there is a significant lack of specific published research on the chemical transformations, reactivity, and mechanistic investigations of the compound This compound . The provided search results primarily contain information on the parent compound, Thiomorpholine 1,1-dioxide , or its N-substituted isomer, 4-Methylthiomorpholine 1,1-dioxide .

Detailed research findings, including specific reaction pathways, data on the introduction of functional groups at the 2-position, its use in preparing advanced synthetic intermediates, and mechanistic or transition state analyses for this particular isomer, are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline for "this compound" without resorting to speculation or fabricating data. Fulfilling the request under these circumstances would compromise the core requirement for factual accuracy.

Stereochemical Investigations of 2 Methylthiomorpholine 1,1 Dioxide

Principles of Chirality and Stereoisomerism in Thiomorpholine (B91149) Systems

Chirality is a key concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. nih.govlibretexts.org Such mirror-image pairs are known as enantiomers. nih.goviosrjournals.org The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different substituents. utexas.edukhanacademy.org

In the case of 2-Methylthiomorpholine (B3383184) 1,1-dioxide, the carbon atom at the 2-position is a chiral center, as it is attached to a methyl group, a hydrogen atom, the sulfur of the thiomorpholine ring, and the adjacent methylene (B1212753) group of the ring. This gives rise to the existence of two enantiomers, (R)-2-Methylthiomorpholine 1,1-dioxide and (S)-2-Methylthiomorpholine 1,1-dioxide.

The thiomorpholine ring, a six-membered heterocycle, generally adopts a chair conformation, which is the most stable arrangement for such ring systems. youtube.comegyankosh.ac.in This is analogous to the well-studied cyclohexane (B81311) ring. In the chair conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The introduction of a methyl group at the 2-position and the oxidation of the sulfur atom to a sulfone (1,1-dioxide) influence the conformational preference of the ring. The bulky sulfone group and the methyl group will have specific steric interactions that dictate the most stable chair conformation. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain.

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign a stereochemical descriptor, either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). khanacademy.orglibretexts.org

The assignment process involves:

Assigning priorities to the four substituents attached to the chiral center based on atomic number. Higher atomic number gets higher priority. utexas.edu

Orienting the molecule so that the lowest priority group is pointing away from the viewer. utexas.edu

Tracing a path from the highest priority group (1) to the second (2) and then to the third highest priority group (3). libretexts.org

If the path is clockwise, the configuration is assigned as 'R'. If it is counter-clockwise, the configuration is 'S'. utexas.edukhanacademy.org

For 2-Methylthiomorpholine 1,1-dioxide, the priorities of the substituents on the chiral carbon (C2) would be assigned to determine the R/S configuration of each enantiomer.

Conformational Analysis and Dynamics

The study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For cyclic systems like this compound, this involves investigating the puckering of the ring and the energy barriers associated with conformational changes.

Six-membered rings like thiomorpholine are not planar and exist in puckered conformations to relieve ring strain. nih.gov The most stable of these is the chair conformation. However, the ring is not static and can undergo a process called ring inversion or ring flipping, where one chair conformation converts into another. nih.gov During this process, axial substituents become equatorial and vice versa.

The presence of substituents on the ring, such as the methyl group in this compound, affects the equilibrium between the two chair conformations. The chair conformation with the bulky methyl group in the more stable equatorial position is generally favored.

The interconversion between different conformations is not free and requires overcoming an energy barrier. The pathway for ring inversion of a six-membered ring typically proceeds through higher-energy transition states, such as the half-chair and boat conformations. nih.gov The energy difference between the ground state (chair conformation) and the transition states determines the rate of interconversion.

For substituted thiomorpholine 1,1-dioxides, the energy barriers for ring inversion can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computationally through molecular modeling. These studies provide valuable information about the flexibility of the ring system. For instance, ab initio calculations have been used to investigate the ring inversion process and energy barriers in related diazepine (B8756704) derivatives. nih.gov

Advanced Methods for Stereochemical Assignment and Elucidation

Determining the absolute configuration and conformational preferences of chiral molecules like this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis. auremn.org.brnih.gov By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data from 1H and 13C NMR spectra, it is possible to deduce the relative orientation of atoms in the molecule and thus infer the preferred conformation. chemicalbook.comnih.gov For example, the magnitude of the coupling constant between adjacent protons can indicate whether they are in an axial-axial, axial-equatorial, or equatorial-equatorial relationship.

X-ray Crystallography: X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. iosrjournals.orgaps.org By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms. This allows for the unambiguous assignment of the absolute stereochemistry and provides precise bond lengths and angles, offering a clear picture of the molecule's conformation in the crystalline form.

Computational Methods: Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are increasingly used to predict the stable conformations and energy barriers of molecules. nih.gov These computational models can complement experimental data and provide insights into the dynamic behavior of the molecule that may be difficult to observe experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of enantiomers in solution.

CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The sign and intensity of the peaks, known as Cotton effects, are characteristic of the spatial arrangement of atoms around the chiral center.

For a molecule like this compound, the electronic transitions associated with its chromophores would give rise to a specific CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned. A positive Cotton effect in a particular region of the spectrum might correspond to the (R)-enantiomer, while a negative Cotton effect would indicate the (S)-enantiomer, or vice versa.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-2-Methylthiomorpholine 1,1-dioxide | 225 | +15,000 |

| (S)-2-Methylthiomorpholine 1,1-dioxide | 225 | -15,000 |

Note: The data in this table is hypothetical and serves to illustrate the expected output of a Circular Dichroism experiment.

Stereospecific Derivatization for Diastereomeric Analysis

Another powerful technique for determining the stereochemistry of a chiral compound is stereospecific derivatization. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of known absolute configuration. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including melting points, boiling points, and chromatographic retention times. This difference allows for their separation and quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For this compound, a suitable chiral derivatizing agent would be one that reacts with the secondary amine of the thiomorpholine ring. An example of such a CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its derivatives. The resulting diastereomeric amides can then be separated and analyzed. The elution order of the diastereomers in chromatography, combined with knowledge of the CDA's absolute configuration and the reaction mechanism, allows for the assignment of the absolute configuration of the original enantiomers.

Illustrative Data from Diastereomeric Analysis via HPLC

| Diastereomer | Retention Time (min) | Peak Area (%) |

| (R)-2-Methylthiomorpholine 1,1-dioxide-(S)-CDA | 12.5 | 50 |

| (S)-2-Methylthiomorpholine 1,1-dioxide-(S)-CDA | 14.2 | 50 |

Note: This table presents illustrative data from an HPLC analysis of diastereomers formed from a racemic mixture of this compound and a single enantiomer of a chiral derivatizing agent.

By employing these sophisticated analytical techniques, the stereochemical identity of this compound can be unambiguously established, which is a prerequisite for understanding its structure-activity relationships.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the intricate network of connections within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing which protons are adjacent to one another. For instance, it would show the correlation between the proton at the C2 position and the protons on the adjacent C3 and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal directly to the carbon atom to which it is attached. This is crucial for assigning the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key to determining the stereochemistry of the molecule, for instance, by showing through-space interactions that would indicate whether the methyl group at C2 is in an axial or equatorial position relative to the other protons in the ring.

The protons within the thiomorpholine ring would constitute a complex spin system. The chemical shifts and coupling constants (J-values) of these protons would be highly sensitive to their conformation and the stereochemistry of the methyl group. Advanced NMR analysis, potentially aided by simulation software, would be required to extract these parameters. The coupling constants, in particular, would provide valuable information about the dihedral angles between adjacent protons, helping to define the chair-like conformation of the six-membered ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most precise and unambiguous determination of its three-dimensional structure in the solid state. nih.gov

X-ray diffraction analysis would not only reveal the structure of a single molecule but also how multiple molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present), dipole-dipole interactions, or van der Waals forces. The sulfone group (SO₂) is a strong hydrogen bond acceptor, and any potential interactions with hydrogen atoms on neighboring molecules would be clearly delineated.

This technique would provide highly accurate measurements of all bond lengths (e.g., C-S, S-O, C-N, C-C), bond angles (e.g., O-S-O, C-S-C), and dihedral angles within the molecule. This data would offer a definitive picture of the ring's conformation (e.g., the degree of puckering in the chair conformation) and the precise orientation of the methyl group.

A hypothetical data table derived from such an analysis would look like this:

| Parameter | Hypothetical Value |

| Bond Length (S-O1) | 1.44 Å |

| Bond Length (S-O2) | 1.44 Å |

| Bond Length (S-C2) | 1.80 Å |

| Bond Length (S-C6) | 1.80 Å |

| Bond Angle (O1-S-O2) | 118° |

| Bond Angle (C2-S-C6) | 105° |

| Dihedral Angle (C6-S-C2-C3) | 60° |

Note: The values in this table are illustrative and not based on experimental data.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. This information is valuable for confirming the molecular formula and for gaining structural insights.

High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement, allowing for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺·). The fragmentation pathways would be characteristic of the structure. Hypothetical fragmentation could include:

Loss of the methyl group: A peak corresponding to [M-15]⁺.

Loss of SO₂: A significant peak at [M-64]⁺, which is a common fragmentation for sulfones.

Ring cleavage: Various fragmentation patterns resulting from the breaking of the thiomorpholine ring, which would give clues about the ring's substituents and their positions.

The analysis of these fragmentation pathways, often aided by the presence of metastable ion peaks, would provide corroborating evidence for the structure elucidated by NMR and X-ray crystallography. mcmaster.ca

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govnih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is the sum of the exact masses of its constituent isotopes, and no two different formulas will have precisely the same mass.

For a molecule like 4-Methylthiomorpholine 1,1-dioxide, with the molecular formula C₅H₁₁NO₂S, the theoretical monoisotopic mass can be calculated with high precision. cookechem.com An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion with an accuracy typically within 5 parts per million (ppm). mdpi.com This allows for confident confirmation of the molecular formula by matching the experimentally measured exact mass to the theoretical value, effectively distinguishing it from other potential compounds with the same nominal mass. mdpi.com

The table below illustrates how HRMS can differentiate 4-Methylthiomorpholine 1,1-dioxide from other hypothetical compounds that share the same nominal mass of 149 Da.

| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Required Mass Resolution to Differentiate from C₅H₁₁NO₂S |

| C₅H₁₁NO₂S | 149 | 149.05105 | - |

| C₇H₁₅N₃O | 149 | 149.12151 | ~1,900 |

| C₈H₁₉N₂ | 149 | 149.15480 | ~1,450 |

| C₉H₇O₂ | 149 | 149.04463 | ~2,250 |

| C₁₁H₁₉ | 149 | 149.14868 | ~1,530 |

This table is generated for illustrative purposes. The theoretical exact masses are calculated based on the most abundant isotopes: C (12.00000), H (1.00783), N (14.00307), O (15.99491), S (31.97207).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural connectivity of the molecule. In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (the product ions) are mass-analyzed. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence for the arrangement of atoms and functional groups. researchgate.net

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely proceed through the cleavage of the weakest bonds and the loss of stable neutral molecules. Expected fragmentation pathways include the loss of sulfur dioxide (SO₂), cleavage of the thiomorpholine ring, and loss of the methyl group. By analyzing the m/z of the product ions, a detailed map of the molecule's structure can be constructed.

Below is a hypothetical fragmentation pathway for the analogous 4-Methylthiomorpholine 1,1-dioxide.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

| 150.05888 [M+H]⁺ | 86.0969 | SO₂ (63.9619 Da) | Protonated 4-methyl-piperazine fragment |

| 150.05888 [M+H]⁺ | 135.0352 | CH₃ (15.0237 Da) | Protonated thiomorpholine 1,1-dioxide fragment |

| 150.05888 [M+H]⁺ | 57.0704 | C₃H₆SO₂ (105.9885 Da) | Protonated aziridine (B145994) fragment |

This table presents a plausible, hypothetical fragmentation pattern for 4-Methylthiomorpholine 1,1-dioxide for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

The table below summarizes the expected vibrational modes for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H (amine) | Stretch | 3300 - 3500 | Medium-Weak | Weak |

| C-H (alkane) | Asymmetric/Symmetric Stretch | 2850 - 3000 | Strong | Strong |

| S(=O)₂ (sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| S(=O)₂ (sulfone) | Symmetric Stretch | 1120 - 1160 | Strong | Strong |

| C-N (amine) | Stretch | 1020 - 1250 | Medium | Medium-Weak |

| C-S (sulfone) | Stretch | 650 - 800 | Medium | Strong |

This table provides typical frequency ranges for the specified functional groups based on established spectroscopic principles.

Conclusion

While direct research on 2-Methylthiomorpholine (B3383184) 1,1-dioxide is limited, its parent scaffold, thiomorpholine (B91149) 1,1-dioxide, is a recognized and valuable component in the toolkit of synthetic organic chemists. The introduction of a methyl group at the 2-position adds a layer of complexity and potential utility, particularly in the realm of asymmetric synthesis. Further investigation into the synthesis and reactivity of this specific derivative could unveil new opportunities for the development of novel and functional molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods would be instrumental in elucidating the fundamental characteristics of 2-Methylthiomorpholine (B3383184) 1,1-dioxide.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure of 2-Methylthiomorpholine 1,1-dioxide would provide deep insights into its stability, reactivity, and spectroscopic properties. DFT calculations can be used to determine the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the thiomorpholine (B91149) ring, potentially involving the nitrogen and sulfur atoms, while the LUMO would be influenced by the electron-withdrawing sulfone group.

Natural Bond Orbital (NBO) analysis is another valuable technique that could be employed to study the delocalization of electron density between orbitals, providing a quantitative picture of the bonding and intramolecular interactions, such as hyperconjugation and steric effects, which are influenced by the methyl group at the 2-position.

Table 1: Hypothetical Data from Electronic Structure Analysis of this compound

| Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Difference in energy between HOMO and LUMO |

| Dipole Moment | - | Measure of the molecule's overall polarity |

| NBO Charges | - | Charges on individual atoms (e.g., S, O, N, C) |

Note: The table above is illustrative of the data that would be generated from DFT calculations; specific values for this compound are not available in the cited literature.

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, these calculations could predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This would help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the characteristic stretches of the S=O bonds in the sulfone group, C-N, C-S, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts can be obtained. These calculations are invaluable for assigning signals in experimental NMR spectra to specific nuclei within the molecule, aiding in structural elucidation. The predicted chemical shifts would be sensitive to the conformation of the thiomorpholine ring and the stereochemistry at the C2 position.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.

Exploration of Conformational Space and Energy Minima

The thiomorpholine ring in this compound is not planar and can adopt several conformations, such as chair and boat forms. The presence of the methyl group at the 2-position can exist in either an axial or equatorial position in the chair conformation, leading to different stereoisomers with distinct energies and properties.

Conformational searching algorithms, often combined with molecular mechanics or semi-empirical methods, can be used to systematically explore the potential energy surface of the molecule and identify all stable conformers and their relative energies. Subsequent geometry optimization of these conformers at a higher level of theory (e.g., DFT) would yield their precise structures and thermodynamic stabilities. This information is critical for understanding which conformation is most likely to be present under given conditions.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| Chair (Axial Me) | - | - | - |

| Chair (Equatorial Me) | - | - | - |

| Twist-Boat | - | - | - |

Note: This table illustrates the type of data obtained from a conformational search. Specific data for this compound is not available in the cited literature.

Dynamics of Chemical Processes Involving the Compound

MD simulations can model the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. For instance, in silico studies have been performed on related "methylthiomorphic compounds" to evaluate their interaction with biological targets like the ACE2 receptor. nih.govnih.gov Such simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of the dynamic processes.

These simulations could reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Binding Dynamics: If the compound is being studied as a potential ligand, MD simulations can show how it binds to a receptor, the stability of the complex, and the key interactions that stabilize the bound state. nih.gov

Transport Properties: The diffusion and transport of the molecule through different media can also be investigated.

Prediction of Reactivity and Selectivity

Computational chemistry offers several tools to predict the reactivity and selectivity of a molecule like this compound in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfone group would be expected to be regions of negative potential, while the hydrogen atoms of the N-H group and the carbon atoms adjacent to the sulfone group would likely be regions of positive potential.

Fukui Functions: These are reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. This would be particularly useful for understanding the regioselectivity of reactions involving the thiomorpholine ring.

Transition State Theory: To study a specific chemical reaction, computational methods can be used to locate the transition state structure and calculate its energy. The activation energy barrier obtained from this calculation provides a quantitative measure of the reaction rate. This approach would be valuable for comparing the reactivity of different conformers or for understanding the mechanism of a reaction involving this compound.

By applying these computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and application development.

Transition State Characterization for Reaction Pathways

The elucidation of reaction mechanisms is fundamental to controlling chemical transformations. Computational chemists can model the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. A key aspect of this is the characterization of transition states—the high-energy, transient species that represent the energetic barrier to a reaction.

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the general principles of transition state theory can be applied. For instance, in a hypothetical N-alkylation reaction, density functional theory (DFT) calculations could be employed to locate the transition state structure. This would involve modeling the approach of an electrophile to the nitrogen atom of the thiomorpholine ring. The resulting transition state would likely feature an elongated N-C bond to the incoming alkyl group and a partial positive charge delocalized over the nitrogen and the electrophile.

Table 1: Hypothetical Transition State Analysis for N-Alkylation of this compound

| Reaction Coordinate | Calculated Parameter | Value |

| N-C bond length (Å) | 2.15 | (reactant) |

| C-X bond length (Å) | 1.80 | (reactant) |

| N-C-X angle (°) | 109.5 | (reactant) |

| Transition State | --- | --- |

| N...C bond length (Å) | 1.85 | (partially formed) |

| C...X bond length (Å) | 2.10 | (partially broken) |

| N...C...X angle (°) | 178.0 | (linear approach) |

| Imaginary Frequency (cm⁻¹) | -250 | (confirms TS) |

| Activation Energy (kcal/mol) | 15.2 | (calculated) |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction were not found.

Conceptual DFT for Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity and hardness, translating them into computable metrics known as reactivity indices. mdpi.comnih.govresearchgate.netnih.gov These indices are invaluable for predicting the reactive behavior of molecules. Key global reactivity indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

For this compound, the lone pair on the nitrogen atom suggests it can act as a nucleophile. The electron-withdrawing sulfone group, however, will modulate this nucleophilicity. DFT calculations could provide precise values for these indices.

Local reactivity indices, such as the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule. For this compound, the Fukui function for nucleophilic attack (f⁺(r)) would likely be largest on the nitrogen atom, confirming it as the primary site for reaction with electrophiles. Conversely, the Fukui function for electrophilic attack (f⁻(r)) might highlight regions around the oxygen atoms of the sulfone group.

Table 2: Predicted Conceptual DFT Reactivity Indices for this compound

| Reactivity Index | Predicted Value (Arbitrary Units) | Interpretation |

| Electronegativity (χ) | Moderate | Balanced electronic character |

| Chemical Hardness (η) | High | Stable electronic structure |

| Electrophilicity Index (ω) | Low-Moderate | Primarily acts as a nucleophile |

| Nucleophilicity Index (N) | Moderate | Good nucleophilic character at nitrogen |

| Local Reactivity | --- | --- |

| Fukui Function (f⁺(r)) | Maximum at Nitrogen | Site for nucleophilic attack |

| Fukui Function (f⁻(r)) | Maxima at Sulfone Oxygens | Potential sites for electrophilic interaction |

Note: The values in this table are qualitative predictions based on chemical principles, as specific calculated values for this compound were not available in the searched literature.

Cheminformatics and Data-Driven Approaches

The synergy of computational chemistry and data science has given rise to powerful new methods for chemical discovery. Cheminformatics and machine learning are increasingly being applied to the design of novel molecules and the prediction of their properties and reactions.

Computational Design of Novel Thiomorpholine Derivatives

The scaffold of this compound can serve as a starting point for the computational design of new molecules with desired properties. Structure-based design, a common strategy in drug discovery, involves docking virtual libraries of compounds into the active site of a biological target. A recent study on the design of novel thiazole-thiomorpholine derivatives demonstrated the potential of this approach for identifying new anticancer agents. colab.ws

In a hypothetical design study, one could start with the 3D structure of this compound and computationally append various substituents to the nitrogen or the carbon backbone. These virtual derivatives could then be screened for properties such as improved binding affinity to a target protein, enhanced solubility, or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Table 3: Example of a Virtual Library of this compound Derivatives

| Derivative ID | Substitution Site | Substituent | Predicted Property (e.g., LogP) |

| MTD-001 | N-position | -CH₂-Ph | 2.5 |

| MTD-002 | N-position | -C(O)-CH₃ | 0.8 |

| MTD-003 | C4-position | -OH | -0.5 |

| MTD-004 | C4-position | -F | 0.1 |

Note: This table illustrates a small, hypothetical virtual library. Real-world computational screening would involve thousands or millions of compounds.

Machine Learning Applications in Reaction Prediction

Machine learning (ML) is revolutionizing how chemists predict the outcomes of chemical reactions. nih.govyoutube.com By training algorithms on vast datasets of known reactions, ML models can learn the complex patterns of chemical reactivity and predict the products of unseen reactant combinations. These models can also predict reaction yields and optimal reaction conditions. researchgate.netrsc.orgresearchgate.net

While no specific ML models trained on reactions of this compound are currently available, the general methodology is applicable. A dataset of reactions involving thiomorpholine-1,1-dioxides could be curated from the chemical literature and patents. This data could then be used to train a neural network or other ML model. The input to the model would be the structures of the reactants and reagents, and the output would be the predicted product structure.

Table 4: Hypothetical Performance of a Machine Learning Model for Predicting Reactions of Thiomorpholine-1,1-dioxides

| Model Architecture | Training Data Size | Prediction Task | Top-1 Accuracy |

| Graph Convolutional Network | 10,000 reactions | Product Structure | 85% |

| Transformer-based Model | 10,000 reactions | Product Structure | 90% |

| Random Forest | 5,000 reactions | Yield > 80% (Classification) | 78% |

Note: This table presents hypothetical performance metrics for an illustrative ML model. The accuracy of real models depends heavily on the quality and quantity of the training data.

Advanced Applications As Chemical Scaffolds and Synthetic Reagents

Utilization as a Building Block in Complex Molecule Synthesis

The rigid, chair-like conformation of the thiomorpholine (B91149) 1,1-dioxide ring, combined with the functional handles it possesses, makes it an excellent starting point for the synthesis of intricate molecular frameworks. The nitrogen atom can be readily functionalized, and the carbon backbone can participate in various ring-forming and modification reactions.

Construction of Bridged Ring Systems

Bridged bicyclic compounds are a class of molecules characterized by two non-adjacent bridgehead carbons connected by at least three atomic paths. youtube.com These structures are of significant interest due to their presence in many biologically active natural products and their unique, constrained three-dimensional shapes. The nomenclature of these systems specifies the number of atoms in each bridge, such as in bicyclo[3.2.1]octane. qmul.ac.uk

The synthesis of bridged ring systems often relies on intramolecular cyclization reactions, where a suitably functionalized precursor closes to form the bicyclic core. nih.govgla.ac.uk While direct examples employing 2-Methylthiomorpholine (B3383184) 1,1-dioxide are not extensively documented, its structure is well-suited for such transformations. By introducing an appropriate functional group onto the ring nitrogen, intramolecular reactions can be orchestrated to form a new bridge.

For instance, an N-alkenyl or N-alkynyl derivative of 2-Methylthiomorpholine 1,1-dioxide could undergo an intramolecular Michael addition, Diels-Alder reaction, or Pauson-Khand reaction to forge a new carbon-carbon bond between the substituent and a carbon atom on the heterocyclic ring, thereby creating a bridged system. The methyl group at the C-2 position would play a crucial role in directing the stereochemical outcome of such cyclizations, offering a handle for asymmetric synthesis.

As a Precursor for Diverse Heterocyclic Frameworks

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. e3s-conferences.org The thiomorpholine 1,1-dioxide core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. jchemrev.com The synthesis of derivatives from parent heterocycles like morpholine (B109124) and thiomorpholine is a common strategy to generate libraries of new compounds for screening. uobaghdad.edu.iqnih.gov

This compound can serve as a versatile precursor for a wide array of other heterocyclic systems. The inherent reactivity of the sulfone and the amine functionality allows for various synthetic manipulations. For example, ring-opening reactions, ring expansions, or contractions can lead to completely different heterocyclic cores. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related cyclic sulfone, has been demonstrated as a versatile building block for preparing new heterocyclic systems through multicomponent reactions. rsc.org This suggests that this compound could similarly be employed in one-pot syntheses to generate molecular diversity.

Furthermore, the synthesis of peptide mimetics is an area where this scaffold shows promise. N-substituted amino acids, for instance, can be prepared from related structures like 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) derivatives, highlighting the utility of sulfone-containing heterocycles in peptide chemistry. nih.gov

Development of Novel Ligands in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. nih.gov The properties and reactivity of the resulting metal complex are heavily influenced by the nature of the ligands. The presence of nitrogen, sulfur, and oxygen atoms in this compound makes it a compelling candidate for use as a ligand.

Chelation Properties with Transition Metals

Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. nih.gov The stability of these complexes is a key factor in their application. Ligands containing sulfur and nitrogen atoms are known to be effective chelators for a variety of transition metals. nih.gov

This compound possesses multiple potential coordination sites: the ring nitrogen and the two oxygen atoms of the sulfone group. This allows it to act as a bidentate or even tridentate ligand. The sulfone oxygens, being good electron donors, can coordinate to metal centers, a property seen in other sulfone-containing ligands. The nitrogen atom provides an additional, strong binding site. The combination of N- and O-donor atoms can lead to the formation of stable five- or six-membered chelate rings with a transition metal ion.

The steric bulk introduced by the methyl group at the C-2 position is expected to significantly influence the coordination geometry and stability of the resulting metal complexes. researchgate.net This steric hindrance can enforce specific coordination numbers and geometries, such as pseudo-tetrahedral configurations, which might not be accessible with unsubstituted ligands. researchgate.net The interaction of various ligands with transition metals like copper, iron, and cadmium has been studied, revealing that the ligand's structure dictates the selectivity and stability of the metal complex. mdpi.commdpi.com

Table 1: Potential Coordination Modes of this compound with a Generic Transition Metal (M)

| Coordination Mode | Binding Atoms | Potential Chelate Ring Size |

|---|---|---|

| Bidentate | Nitrogen, Sulfone Oxygen | 5-membered |

| Bidentate | Two Sulfone Oxygens | 4-membered |

Application in Catalysis (e.g., Metal-Catalyzed Organic Reactions)

Transition metal complexes are widely used as catalysts in a vast range of organic reactions, including hydrogenations, cross-coupling reactions, and oxidations. mdpi.comrsc.org The ligand bound to the metal center plays a critical role in modulating the catalyst's activity, selectivity, and stability. nih.gov By tuning the electronic and steric properties of the ligand, the performance of the catalyst can be optimized for a specific transformation.

Metal complexes of this compound could function as effective catalysts. The sulfone group is strongly electron-withdrawing, which would impact the electron density at the metal center. This electronic effect can enhance the catalytic activity in certain reactions, for example, by making the metal more electrophilic. The chiral nature of the ligand, owing to the C-2 methyl group, makes it a particularly attractive candidate for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.

While specific catalytic applications of this compound complexes are an emerging area of research, the principles are well-established. For instance, metallacycles and other coordination compounds are known to catalyze reactions like water oxidation and CO₂ reduction. mdpi.com Schiff-base metal complexes also show noteworthy catalytic ability in organic synthesis. mdpi.com A complex of this compound with a metal like palladium, rhodium, or iridium could potentially catalyze a variety of important organic transformations.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Reaction Type | Potential Metal Center | Role of Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Induce enantioselectivity via chiral environment |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilize catalytic species, influence reductive elimination |

| Oxidation Reactions | Iron (Fe), Copper (Cu) | Modulate redox potential of the metal center |

Role in Materials Science and Polymer Chemistry

The development of new materials with tailored properties is a major focus of modern science. Heterocyclic compounds are often incorporated into polymers and other materials to impart specific functions, such as thermal stability, conductivity, or photo-responsiveness. Thiophene-containing molecules, for example, are well-known building blocks for conductive polymers and coordination polymers. researchgate.netresearchgate.net

The rigid and polar nature of the this compound scaffold makes it a candidate for incorporation into advanced materials. It could be used as a monomer in polymerization reactions, with the nitrogen atom providing a reactive site for chain growth. The resulting polymers would contain the polar sulfone group, which could enhance properties like adhesion, thermal stability, and affinity for polar solvents or surfaces.

In the realm of coordination polymers or metal-organic frameworks (MOFs), this compound could serve as a multitopic linker. By functionalizing both the nitrogen and another position on the ring, it could bridge multiple metal centers to build up extended one-, two-, or three-dimensional networks. The chirality of the building block could be transferred to the final material, creating chiral frameworks with potential applications in enantioselective separations or catalysis. While this area remains largely unexplored for this specific molecule, the foundational chemistry of related heterocycles suggests a rich potential for discovery.

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly accessible information regarding the advanced applications of the chemical compound This compound in the specific contexts of functional materials or as a non-biological chemical probe.

While research exists for structurally similar compounds, such as thiomorpholine derivatives and other heterocyclic monomers, this information is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of your request.

We regret that we are unable to provide the requested article at this time due to the lack of available data on this particular subject. Should research on the advanced applications of this compound become publicly available in the future, we would be pleased to revisit this topic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylthiomorpholine 1,1-dioxide, and how do reaction conditions influence yield and purity?